molecular formula C24H24N6O B2968840 (5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1251566-28-5

(5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2968840
CAS No.: 1251566-28-5
M. Wt: 412.497
InChI Key: CUVDBSUYFBGPHO-UHFFFAOYSA-N
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Description

The compound (5-(1H-pyrrol-1-yl)-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a hybrid molecule featuring a 1,2,3-triazole core substituted with a pyrrole group and a p-tolyl moiety, linked to a 4-phenylpiperazine methanone scaffold. This structure combines pharmacologically relevant motifs: the 1,2,3-triazole ring (known for metabolic stability and hydrogen-bonding capacity) , the 4-phenylpiperazine group (common in CNS-targeting drugs due to its affinity for neurotransmitter receptors) , and the p-tolyl substituent (which enhances lipophilicity and bioavailability) .

Properties

IUPAC Name

[1-(4-methylphenyl)-5-pyrrol-1-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-19-9-11-21(12-10-19)30-23(28-13-5-6-14-28)22(25-26-30)24(31)29-17-15-27(16-18-29)20-7-3-2-4-8-20/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVDBSUYFBGPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Core Modifications

The 1,2,3-triazole ring in the target compound is a critical feature. Replacing this with other heterocycles alters bioactivity and physicochemical properties:

Compound Heterocyclic Core Key Substituents Pharmacological Notes Reference
Target compound 1,2,3-triazole Pyrrole, p-tolyl, 4-phenylpiperazine N/A (hypothesized CNS/antiviral)
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-... Tetrazole Phenylsulfonylpiperazine Antiproliferative activity (IC₅₀ ~10 µM)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Aryl, piperidine Moderate antimicrobial activity
(5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone Pyrazole 4-Ethoxyphenyl, piperidine Unreported bioactivity

Key Observations :

  • Triazole vs. Tetrazole : The 1,2,3-triazole in the target compound may offer superior metabolic stability compared to tetrazoles, which are prone to enzymatic reduction .
Piperazine/Piperidine Substituents

The 4-phenylpiperazine group in the target compound distinguishes it from piperidine-containing analogs:

Compound Amine Scaffold Biological Activity Reference
Target compound 4-Phenylpiperazine Hypothesized serotonin/dopamine receptor affinity
(4-Methylpiperazin-1-yl)methanone derivatives 4-Methylpiperazine Anti-HIV activity (EC₅₀ = 20–25 µM)
1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline Piperidine Unreported activity

Key Observations :

  • 4-Phenylpiperazine : Enhances CNS penetration compared to 4-methylpiperazine (e.g., anti-HIV compounds in ), but may increase off-target receptor binding.
  • Piperidine vs. Piperazine : Piperidine analogs (e.g., ) lack the piperazine’s basic nitrogen, reducing solubility in physiological conditions.

Key Observations :

  • CuAAC Advantage : Enables regioselective triazole formation, whereas tetrazole/pyrazole syntheses (e.g., ) require harsher conditions (e.g., sodium azide, acetic acid) .
  • Scalability : Piperazine coupling (as in ) is well-established, suggesting the target compound can be synthesized at scale.
Physicochemical Properties

Substituents critically influence solubility and bioavailability:

Compound logP (Predicted) Aqueous Solubility (µg/mL) Reference
Target compound 3.8 ~15 (moderate)
Tetrazole derivatives (e.g., ) 2.5–3.0 ~50 (high)
4-Methylpiperazine analogs (e.g., ) 2.2 ~100 (high)

Key Observations :

  • 4-Phenylpiperazine’s basic nitrogen may improve salt formation, counteracting low solubility.

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